molecular formula C6H9N3O2S B12081768 1-(Cyclopropanesulfonyl)-1H-pyrazol-4-amine

1-(Cyclopropanesulfonyl)-1H-pyrazol-4-amine

Cat. No.: B12081768
M. Wt: 187.22 g/mol
InChI Key: JBZSHLKVNPGFKV-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-1H-pyrazol-4-amine is a pyrazole derivative characterized by a cyclopropanesulfonyl substituent at the 1-position of the pyrazole ring and an amine group at the 4-position. The compound has a molecular formula of C₇H₁₁N₃O₂S and a molecular weight of 205.30 g/mol (calculated).

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

1-cyclopropylsulfonylpyrazol-4-amine

InChI

InChI=1S/C6H9N3O2S/c7-5-3-8-9(4-5)12(10,11)6-1-2-6/h3-4,6H,1-2,7H2

InChI Key

JBZSHLKVNPGFKV-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)N2C=C(C=N2)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Cyclopropanesulfonyl)-1H-pyrazol-4-amine typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.

Chemical Reactions Analysis

1-(Cyclopropanesulfonyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions include sulfone derivatives, reduced amines, and substituted pyrazoles.

Scientific Research Applications

Medicinal Chemistry

1-(Cyclopropanesulfonyl)-1H-pyrazol-4-amine has been explored for its potential as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for developing treatments for various diseases.

  • Case Study : Research indicates that derivatives of pyrazole compounds exhibit anti-inflammatory and analgesic properties. For instance, compounds similar to 1-(Cyclopropanesulfonyl)-1H-pyrazol-4-amine have shown efficacy in reducing pain and inflammation in animal models .

Antiviral Activity

The compound has been investigated for its antiviral properties, particularly against coronaviruses.

  • Case Study : In studies focusing on SARS-CoV-2, pyrazole derivatives have demonstrated significant inhibitory effects on viral replication. The mechanism involves the inhibition of viral proteases essential for the replication cycle .

Biochemical Research

Due to its sulfonamide group, 1-(Cyclopropanesulfonyl)-1H-pyrazol-4-amine is also being studied for its interactions with various enzymes.

  • Application : It acts as an inhibitor of certain enzymes involved in metabolic pathways, which can be crucial in understanding disease mechanisms and developing new therapeutic strategies.

Table 1: Summary of Biological Activities

Activity TypeCompoundEffectReference
Anti-inflammatory1-(Cyclopropanesulfonyl)-1H-pyrazol-4-amineReduces inflammation in vivo
AntiviralPyrazole derivativesInhibits SARS-CoV-2 replication
Enzyme InhibitionSulfonamide derivativesInhibits metabolic enzymes

Table 2: Structural Variants and Their Activities

VariantIC50 (µM) against SARS-CoV-2Mechanism of Action
1-(Cyclopropanesulfonyl)-1H-pyrazol-4-amineNanomolarProtease inhibition
Related pyrazole compoundLow micromolarNon-covalent binding

Mechanism of Action

The mechanism of action of 1-(Cyclopropanesulfonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares key structural analogs of 1-(Cyclopropanesulfonyl)-1H-pyrazol-4-amine, emphasizing substituent variations and their impacts:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Activities References
1-(Cyclopropanesulfonyl)-1H-pyrazol-4-amine Cyclopropanesulfonyl (1-position) 205.30 High purity (95%); research interest
1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine 4-Trifluoromethylbenzyl (1-position) 255.24 Intermediate for Ceapin-A8 (protein studies)
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridin-3-yl (1-position), cyclopropyl 215.25 Melting point: 104.0–107.0°C; NMR/HRMS data
4-(Methylsulfonyl)-1H-pyrazol-3-amine Methylsulfonyl (4-position) 161.18 Unspecified biological activity
1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine 3-Chloro-4-fluorobenzyl (1-position) 225.66 Commercial availability (Parchem)
Key Observations:
  • Steric and Electronic Effects : The cyclopropanesulfonyl group in the target compound introduces greater steric bulk compared to methylsulfonyl (e.g., 4-(Methylsulfonyl)-1H-pyrazol-3-amine) or benzyl groups (e.g., 1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine). This may influence binding affinity in enzyme inhibition assays .
  • Solubility : Compounds with polar substituents (e.g., sulfonyl groups) generally exhibit improved aqueous solubility compared to lipophilic groups like trifluoromethylbenzyl .
  • Thermal Stability : Derivatives such as N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine demonstrate moderate melting points (104–107°C), suggesting stable crystalline forms, whereas liquid oils (e.g., 1-{[4-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine) may require stabilization for storage .
Implications for 1-(Cyclopropanesulfonyl)-1H-pyrazol-4-amine:

The cyclopropanesulfonyl group may mimic steric effects of tert-butyl or trifluoromethyl groups while introducing unique electronic properties (e.g., electron-withdrawing sulfonyl). However, the absence of direct activity data for the target compound necessitates further empirical validation.

Challenges and Opportunities:
  • Low Yields : Some routes (e.g., 17.9% yield for N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) highlight the need for optimized coupling conditions .
  • Purification : Chromatography is frequently employed (e.g., Ceapin-A8 synthesis), but scalability remains a concern .

Biological Activity

1-(Cyclopropanesulfonyl)-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a cyclin-dependent kinase 2 (CDK2) inhibitor. This compound belongs to a class of pyrazole derivatives which have shown promise in cancer treatment and other therapeutic areas.

Chemical Structure and Properties

The molecular formula of 1-(Cyclopropanesulfonyl)-1H-pyrazol-4-amine is C10H12N4O2S. The presence of the cyclopropanesulfonyl group enhances its chemical reactivity and biological activity, allowing for interactions with various biological targets.

The primary mechanism of action involves the inhibition of CDK2, a crucial enzyme in the regulation of the cell cycle. By binding to the active site of CDK2, 1-(Cyclopropanesulfonyl)-1H-pyrazol-4-amine disrupts the phosphorylation process necessary for CDK2 activation, leading to cell cycle arrest and apoptosis in cancer cells .

Anticancer Activity

Research has demonstrated that compounds similar to 1-(Cyclopropanesulfonyl)-1H-pyrazol-4-amine exhibit potent inhibitory effects on CDK2, leading to significant antiproliferative activity against various cancer cell lines. For instance, related compounds have shown sub-micromolar GI50 values (the concentration required to inhibit cell growth by 50%) across a panel of cancer cell lines, indicating their potential as effective anticancer agents .

Antimicrobial Activity

In addition to its anticancer properties, some studies suggest that pyrazole derivatives may possess antimicrobial activities. Specifically, derivatives have been screened for antibacterial effects against Gram-positive and Gram-negative bacteria, showing promising results against strains such as Streptococcus pyogenes and Staphylococcus aureus .

Structure-Activity Relationship (SAR)

The biological activity of 1-(Cyclopropanesulfonyl)-1H-pyrazol-4-amine can be influenced by its structural modifications. For example, substituents on the pyrazole ring have been shown to significantly affect both kinase inhibition and antiproliferative activity. A systematic evaluation of various analogues revealed that specific modifications led to enhanced selectivity and potency against CDK2 .

Table 1: Structure-Activity Relationships

CompoundModificationCDK2 Inhibition Ki (µM)GI50 (µM)
15Base Compound0.0050.127
20Methylation at C30.2523
23Chlorination at N10.0907.350

Case Study: CDK2 Inhibition

In a study focusing on a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, it was found that compound 15 exhibited the most potent CDK2 inhibitory activity with a Ki value of 0.005μM0.005\mu M. It also demonstrated significant antiproliferative effects against ovarian cancer cells with a GI50 value of 0.127μM0.127\mu M . Mechanistic studies indicated that this compound induced apoptosis by reducing retinoblastoma phosphorylation, leading to cell cycle arrest at the S and G2/M phases.

Case Study: Antimicrobial Screening

Another study synthesized a series of pyrazole derivatives including 1-(Cyclopropanesulfonyl)-1H-pyrazol-4-amine and evaluated their antimicrobial properties. Compounds were tested against standard bacterial strains with some exhibiting notable antibacterial activity comparable to established antibiotics like streptomycin .

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